molecular formula C9H7BrN2O2 B13465611 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid CAS No. 2866318-70-7

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid

Cat. No.: B13465611
CAS No.: 2866318-70-7
M. Wt: 255.07 g/mol
InChI Key: GZHLTXUBXUJVFO-UHFFFAOYSA-N
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Description

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom in the structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other pyrrolopyridine derivatives .

Properties

CAS No.

2866318-70-7

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-6)1-2-12(8)5-9(13)14/h1-4H,5H2,(H,13,14)

InChI Key

GZHLTXUBXUJVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=CC(=C2)Br)CC(=O)O

Origin of Product

United States

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